molecular formula C20H15N3O5S2 B2429020 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 865176-33-6

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2429020
CAS No.: 865176-33-6
M. Wt: 441.48
InChI Key: MBZOUDPKARUMRK-XDOYNYLZSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a synthetically designed small molecule that represents a valuable chemical tool for probing cell death pathways. Its core structure integrates a chromene-carboxamide moiety, a scaffold recognized for its diverse biological activities, with a substituted benzo[d]thiazole unit. This molecular architecture is engineered to function as a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis, a form of programmed necrotic cell death , and its inhibition is a significant strategy in investigating inflammatory and degenerative diseases. By specifically targeting the kinase domain of RIPK1, this compound effectively blocks the formation of the necrosome complex, thereby preventing the execution of necroptotic cell death. This mechanism provides researchers with a precise means to dissect the contribution of necroptosis in various pathological models, from neurological disorders like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease to ischemic injuries and inflammatory conditions. The development and application of such targeted RIPK1 inhibitors are a major focus in chemical biology and drug discovery . Consequently, this compound is an essential research-grade probe for studying regulated cell death, validating RIPK1 as a therapeutic target, and screening for novel therapeutic interventions in a laboratory setting.

Properties

IUPAC Name

4-oxo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S2/c1-2-9-23-14-8-7-12(30(21,26)27)10-18(14)29-20(23)22-19(25)17-11-15(24)13-5-3-4-6-16(13)28-17/h2-8,10-11H,1,9H2,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZOUDPKARUMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide, a complex organic compound, belongs to the class of sulfonamide derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H17_{17}N3_{3}O3_{3}S3_{3}, with a molecular weight of 419.5 g/mol. The compound features a thiazole ring fused with a benzene ring, an allyl substituent, and a sulfonamide moiety that contributes to its biological activity.

PropertyValue
Molecular FormulaC18_{18}H17_{17}N3_{3}O3_{3}S3_{3}
Molecular Weight419.5 g/mol
CAS Number887202-55-3

Biological Activity Overview

Research indicates that compounds containing the chromene scaffold exhibit diverse biological activities, including:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, suggesting potential efficacy against bacterial infections. Studies on related compounds have shown significant antimicrobial effects, which may extend to this compound.
  • Anticancer Properties : Compounds with similar structures have demonstrated anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest . For instance, chromene derivatives have been reported to inhibit tumor growth by targeting tubulin polymerization and inducing caspase-dependent apoptosis .
  • Anti-inflammatory Effects : Some derivatives exhibit inhibitory effects on cyclooxygenase enzymes, which play a crucial role in inflammation pathways . This suggests potential applications in treating inflammatory conditions.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .

Antimicrobial Activity

A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene exhibited significant activity against various bacterial strains. The presence of the sulfonamide group was critical for this activity.

Anticancer Activity

In vitro studies on related chromene compounds revealed their ability to induce apoptosis in cancer cell lines. For example, chromene derivatives were shown to activate caspases and inhibit cell migration, leading to reduced invasiveness in cancer cells . The specific mechanisms involved include disruption of microtubule dynamics and induction of DNA damage.

Enzyme Inhibition

Research has highlighted the potential of chromene derivatives as multi-target inhibitors. A recent study demonstrated that certain analogs exhibited dual inhibitory effects on AChE and butyrylcholinesterase (BChE), indicating their potential as therapeutic agents for Alzheimer's disease .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells. Mechanistic studies suggest that similar thiazole derivatives can activate caspase pathways and disrupt mitochondrial function, leading to cell death.

Case Study: Cytotoxic Effects

A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with the following IC50 values:

CompoundCell LineIC50 (µM)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)MCF-715
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)HeLa10

Antimicrobial Activity

The sulfonamide group in the compound is particularly noted for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown activity against various bacterial strains, including:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition

The structure of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide suggests potential interactions with various enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes, which could play a role in its biological activity.

Q & A

Q. What are the common synthetic routes for synthesizing (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under reflux conditions .
  • Allylation : Introduction of the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling .
  • Sulfamoylation : Reaction with sulfamoyl chloride or derivatives to install the sulfonamide group .
  • Chromene-Carboxamide Condensation : Coupling of the thiazole intermediate with chromene-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) . Key variables: Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C), and stoichiometric ratios to minimize by-products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., Z-configuration via NOESY) and substituent integration .
  • Mass Spectrometry (HRMS) : Validation of molecular weight (±2 ppm accuracy) and fragmentation patterns .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns, UV detection at 254 nm) .
  • X-ray Crystallography : Resolving ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction between the thiazole and chromene moieties to improve yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the carboxamide group .
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) to prevent premature decomposition of reactive intermediates .
  • In Situ Monitoring : TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can contradictions in biological activity data across substituted analogs (e.g., ethoxy vs. sulfamoyl derivatives) be resolved?

  • SAR Studies : Systematic variation of substituents (e.g., replacing sulfamoyl with methoxy groups) to correlate structure with activity .
  • Cellular Assays : Parallel testing in cancer (e.g., MCF-7, HeLa) and bacterial models (e.g., S. aureus) to identify selectivity trends .
  • Computational Docking : Molecular dynamics simulations to compare binding affinities with targets like topoisomerase II or bacterial gyrase .
  • Meta-Analysis : Cross-referencing data from analogs like (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide to identify conserved pharmacophores .

Q. What computational methods are employed to elucidate the interaction mechanisms of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., kinase domains) .
  • QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics to model electron transfer in redox-active reactions .
  • Pharmacophore Modeling : Generation of 3D interaction maps using software like MOE to guide derivative design .
  • ADMET Prediction : SwissADME or pkCSM to assess bioavailability and toxicity risks before in vivo studies .

Methodological Notes

  • Data Reproducibility : Ensure reaction protocols include exact stoichiometry (e.g., 1.2 eq. sulfamoyl chloride) and inert atmosphere (N2/Ar) for sensitive steps .
  • Contradiction Mitigation : Use orthogonal validation (e.g., SPR for binding affinity alongside enzymatic assays) to confirm biological hypotheses .
  • Safety : Handle allyl and sulfonamide intermediates in fume hoods due to potential respiratory irritancy .

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